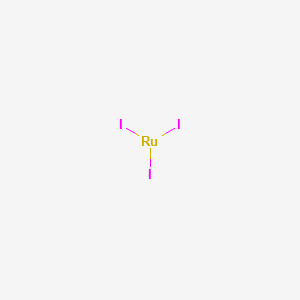

Ruthenium iodide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

13896-65-6 |

|---|---|

Fórmula molecular |

I3Ru |

Peso molecular |

481.8 g/mol |

Nombre IUPAC |

ruthenium(3+);triiodide |

InChI |

InChI=1S/3HI.Ru/h3*1H;/q;;;+3/p-3 |

Clave InChI |

LJZVDOUZSMHXJH-UHFFFAOYSA-K |

SMILES |

[Ru](I)(I)I |

SMILES canónico |

[Ru+3].[I-].[I-].[I-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ruthenium(III) Iodide from Ruthenium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of ruthenium(III) iodide (RuI₃) from ruthenium(III) chloride (RuCl₃). It includes detailed experimental protocols, a summary of key reaction parameters, and visualizations of the chemical pathway and experimental workflow.

Introduction

Ruthenium(III) iodide is a black, solid inorganic compound with the chemical formula RuI₃.[1] It serves as a precursor in the synthesis of various ruthenium compounds and as a catalyst in organic transformations, including hydrogenation and oxidation reactions.[2] While several methods for the synthesis of RuI₃ exist, a common and practical approach involves the salt metathesis reaction of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) with an iodide salt in an aqueous solution.[1] This guide focuses on this widely accessible method.

Synthesis via Salt Metathesis

The primary method for synthesizing ruthenium(III) iodide from ruthenium(III) chloride is a salt metathesis or precipitation reaction. This involves reacting a soluble ruthenium(III) chloride hydrate with a soluble iodide salt, typically potassium iodide (KI), in an aqueous solution. The less soluble ruthenium(III) iodide then precipitates out of the solution.

The balanced chemical equation for this reaction is:

RuCl₃·xH₂O(aq) + 3 KI(aq) → RuI₃(s)↓ + 3 KCl(aq) + xH₂O(l) [1]

Key Reaction Parameters

The success of this synthesis is dependent on several factors that influence the yield and purity of the final product. The following table summarizes these critical parameters based on established chemical principles.

| Parameter | Condition/Reagent | Purpose/Comment |

| Ruthenium Source | Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | The hydrated form is used due to its solubility in water; anhydrous RuCl₃ is largely insoluble.[3][4] |

| Iodide Source | Potassium Iodide (KI) or Sodium Iodide (NaI) | Provides the iodide ions necessary for the precipitation of RuI₃. An excess is often used to ensure complete reaction. |

| Solvent | Deionized Water | Serves as the reaction medium, dissolving the reactants to allow for ion exchange. |

| Temperature | Room Temperature (approx. 20-25°C) | The reaction proceeds readily at ambient temperature.[5] |

| Reaction Time | Typically 1-3 hours | Sufficient time should be allowed for the complete precipitation of the product. |

| Post-Reaction | Filtration, Washing, and Drying | Essential steps to isolate, purify, and obtain the final solid product. |

Detailed Experimental Protocol

This section provides a step-by-step procedure for the laboratory-scale synthesis of ruthenium(III) iodide.

Materials and Equipment:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Potassium iodide (KI)

-

Deionized water

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of ruthenium(III) chloride hydrate. For example, dissolve a specific molar amount of RuCl₃·xH₂O in a measured volume of deionized water in a beaker.

-

In a separate beaker, prepare an aqueous solution of potassium iodide. A stoichiometric excess (e.g., 3.1 equivalents) of KI is recommended to drive the reaction to completion.

-

-

Reaction Mixture:

-

Place the beaker containing the RuCl₃ solution on a magnetic stirrer.

-

Slowly add the potassium iodide solution to the ruthenium chloride solution while stirring continuously.

-

A black precipitate of ruthenium(III) iodide will form immediately upon addition.[6]

-

-

Reaction Completion:

-

Continue stirring the mixture at room temperature for 1-3 hours to ensure the reaction is complete and to allow for particle growth, which aids in filtration.

-

-

Isolation of Product:

-

Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper.

-

Pour the reaction mixture into the funnel and apply vacuum to collect the solid RuI₃ precipitate.

-

-

Purification:

-

Wash the collected solid on the filter paper with copious amounts of deionized water to remove soluble byproducts, primarily potassium chloride (KCl) and any unreacted KI.

-

Optionally, a final wash with a volatile solvent like ethanol or diethyl ether can be performed to displace water and facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in a vacuum oven at a low temperature (e.g., 50-60°C) or in a desiccator under vacuum until a constant weight is achieved. Ruthenium(III) iodide is reported to decompose at high temperatures (590°C).

-

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from aqueous ruthenium(III) chloride and potassium iodide to solid ruthenium(III) iodide.

Caption: Salt metathesis reaction for RuI₃ synthesis.

Experimental Workflow

This diagram outlines the sequential steps of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of RuI₃.

Product Characterization

The synthesized ruthenium(III) iodide is a black, crystalline solid.[1][7] It is sparingly soluble in water.[1]

| Property | Value | Reference |

| Chemical Formula | RuI₃ | [1] |

| Appearance | Black solid/powder | [1] |

| Molar Mass | 481.78 g/mol | [7] |

| Density | 5.25 g/cm³ | [1] |

| Crystal Structure | Hexagonal | [1][6] |

| Solubility in water | Sparingly soluble | [1] |

Further characterization can be performed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and elemental analysis to verify the stoichiometry.

Safety and Handling

Ruthenium(III) iodide should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The powder should be handled in a well-ventilated area or a fume hood to avoid inhalation.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

References

- 1. Ruthenium(III) iodide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RUTHENIUM (III) IODIDE | 13896-65-6 [chemicalbook.com]

- 7. WebElements Periodic Table » Ruthenium » ruthenium triiodide [webelements.com]

Unveiling the Electronic and Magnetic Landscape of α-RuI₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel quantum materials, α-Ruthenium(III) iodide (α-RuI₃) has emerged as a fascinating compound, drawing significant attention due to its unique electronic and magnetic properties. As a member of the ruthenium trihalide family, which includes the well-studied Kitaev quantum spin liquid candidate α-RuCl₃, α-RuI₃ provides a platform for exploring the intricate interplay of spin-orbit coupling, electron correlation, and crystal lattice effects. This technical guide provides an in-depth overview of the core electronic and magnetic properties of α-RuI₃, summarizing key experimental and theoretical findings. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying physical relationships to serve as a comprehensive resource for researchers in the field.

Crystallographic Properties

α-RuI₃ crystallizes in a layered honeycomb lattice structure, analogous to its more famous counterpart, α-RuCl₃. The Ru³⁺ ions form a honeycomb network, and these layers are stacked along the c-axis. Experimental studies have identified a rhombohedral crystal structure with the R-3 space group as a likely candidate for the low-temperature phase.[1]

Table 1: Crystallographic Data for α-RuI₃

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [1] |

| Space Group | R-3 (No. 148) | [1] |

| Lattice Parameters (a, b) | 6.875 Å | [1] |

| Lattice Parameter (c) | 18.841 Å | [1] |

| Stacking Sequence | ABC | [1] |

Electronic Properties

The electronic nature of α-RuI₃ is a subject of intense investigation, with experimental evidence pointing towards a metallic or semi-metallic ground state, in stark contrast to the Mott-insulating behavior of α-RuCl₃.[1] This difference is attributed to the stronger hybridization between the Ru 4d and I 5p orbitals in α-RuI₃, which leads to a reduction of the effective electron correlation strength.[1]

Table 2: Key Electronic Properties of α-RuI₃

| Property | Observation | Reference |

| Electrical Resistivity | Metallic behavior | [1] |

| Band Gap | Theoretically predicted to be metallic, but a small gap may open due to strong correlations. | [1] |

| Dominant Orbitals at Fermi Level | Ru 4d and I 5p | [1] |

Magnetic Properties

α-RuI₃ exhibits paramagnetic behavior down to low temperatures, with no evidence of long-range magnetic ordering observed in magnetic susceptibility and heat capacity measurements.[2] This is a significant departure from α-RuCl₃, which enters a zigzag antiferromagnetic state at around 7-14 K. The absence of magnetic order in α-RuI₃ suggests the presence of strong magnetic frustration, potentially hinting at a proximity to a quantum spin liquid state.

Table 3: Summary of Magnetic Properties of α-RuI₃

| Property | Value/Observation | Reference |

| Magnetic Ordering | No long-range magnetic order observed down to 0.35 K. | [1] |

| Magnetic Susceptibility | Weakly paramagnetic. | [2] |

| Heat Capacity | No magnetic phase transition anomaly observed. A significant linear-T term is present at low temperatures. | [2] |

Experimental Protocols

High-Pressure Synthesis of α-RuI₃

The synthesis of α-RuI₃ in its layered honeycomb structure typically requires high-pressure and high-temperature conditions. While specific parameters vary between studies, a general protocol is as follows:

-

Precursor Preparation: Starting materials, often commercial RuI₃ powder or a mixture of ruthenium and iodine, are sealed in a noble metal capsule (e.g., gold or platinum).

-

High-Pressure Apparatus: The capsule is placed within a high-pressure apparatus, such as a multi-anvil press or a piston-cylinder device.

-

Pressure and Temperature Ramping: The pressure is gradually increased to several gigapascals (GPa). Subsequently, the temperature is raised to several hundred degrees Celsius.

-

Reaction and Quenching: The sample is held at the target pressure and temperature for a specific duration to allow for the formation of the α-phase. Afterward, the sample is rapidly cooled (quenched) to room temperature before the pressure is released.

-

Sample Recovery: The synthesized α-RuI₃ crystals are then carefully recovered from the capsule for further characterization.

Single-Crystal X-ray Diffraction (XRD)

-

Crystal Selection and Mounting: A suitable single crystal of α-RuI₃ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and atomic positions. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption.

-

Structure Refinement: The crystal structure is refined using specialized software to obtain a detailed model of the atomic arrangement.

Magnetic Susceptibility Measurement

-

Sample Preparation: A small, well-characterized single crystal or powdered sample of α-RuI₃ is placed in a sample holder.

-

Measurement: The magnetic susceptibility is measured as a function of temperature and applied magnetic field using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Zero-Field-Cooled (ZFC): The sample is cooled in the absence of a magnetic field. A small field is then applied, and the magnetization is measured as the temperature is increased.

-

Field-Cooled (FC): The sample is cooled in the presence of a magnetic field, and the magnetization is measured as the temperature is increased or decreased.

-

-

Data Analysis: The magnetic susceptibility (χ = M/H) is calculated from the measured magnetization (M) and the applied magnetic field (H).

Heat Capacity Measurement

-

Sample Preparation: A small, well-defined sample of α-RuI₃ is attached to a platform with a thermometer and a heater.

-

Measurement: The heat capacity is measured using a calorimeter, often employing a relaxation or adiabatic technique. A known amount of heat is applied to the sample, and the resulting temperature change is measured.

-

Data Analysis: The heat capacity is calculated from the heat input and the temperature change. Measurements are typically performed over a range of temperatures to identify any phase transitions, which would appear as anomalies in the heat capacity curve.

Four-Probe Resistivity Measurement

-

Sample Contacting: Four electrical contacts are made to a single crystal of α-RuI₃ in a linear configuration.

-

Measurement: A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.

-

Calculation: The resistivity is calculated from the measured voltage, current, and the sample dimensions. The four-probe configuration minimizes the influence of contact resistance on the measurement.

-

Temperature Dependence: The measurement is repeated at various temperatures to determine the temperature dependence of the resistivity.

Visualizing the Core Concepts

To better illustrate the key relationships and workflows in the study of α-RuI₃, the following diagrams are provided.

Caption: Experimental and theoretical workflow for investigating α-RuI₃.

Caption: Key relationships governing the properties of α-RuI₃.

Conclusion

α-RuI₃ stands as a compelling material for the exploration of novel electronic and magnetic phenomena. Its metallic nature and the absence of long-range magnetic order, in contrast to its insulating and magnetically ordered sibling α-RuCl₃, highlight the delicate balance of competing interactions in this class of materials. This guide provides a foundational understanding of the key properties of α-RuI₃, offering a valuable resource for researchers aiming to further unravel the rich physics of this intriguing quantum material. The detailed experimental methodologies and conceptual diagrams serve to facilitate a deeper comprehension and guide future investigations into the electronic and magnetic landscape of α-RuI₃.

References

Theoretical DFT Studies on Ruthenium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of theoretical Density Functional Theory (DFT) studies on ruthenium iodide complexes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing key computational data, detailing experimental methodologies, and visualizing complex relationships to facilitate a deeper understanding of the subject.

Introduction to this compound Complexes

This compound compounds, particularly Ruthenium(III) iodide (RuI₃), are inorganic compounds that serve as important precursors and catalysts in various chemical transformations.[1][2] RuI₃ is a black solid with a hexagonal crystal structure and is sparingly soluble in water.[1] Its molecular formula is RuI₃, with a molecular weight of approximately 481.78 g/mol .[3][4][5] The interest in ruthenium complexes, including those with iodide ligands, extends to fields such as catalysis for olefin metathesis and the development of photosensitizers and anticancer agents.[6][7][8] Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these complexes, guiding experimental efforts in catalyst design and drug discovery.[9][10]

Computational Methodologies in DFT Studies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Various combinations have been employed to study ruthenium complexes, reflecting the computational challenges posed by transition metals with their nearly degenerate electronic states.[11]

A common approach for studying ruthenium complexes involves the B3LYP functional.[12] For instance, in the study of bimetallic ruthenium mixed-valence systems, a standard B3LYP/LanL2DZ methodology, including the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) for solvent effects, has been shown to reproduce experimental electronic and vibrational spectra effectively.[12]

Other studies have compared the performance of different basis sets for ruthenium complexes. For example, a comparative DFT study on a ruthenium complex found that the computationally cheaper 3-21G basis set unexpectedly showed the best performance when compared to X-ray data, outperforming more expensive basis sets like Sapporo non-relativistic SPK DZP.[11] For more complex analyses, such as those involving C-H activation, density functional calculations have been performed at the B3LYP-D3+IDSCRF/TZP-DKH(-dfg) level of theory.[13]

The choice of computational method is critical and should be validated against experimental data whenever possible to ensure the reliability of the theoretical predictions.

Quantitative Data from DFT Studies

DFT calculations provide a wealth of quantitative data that is crucial for understanding the properties of this compound complexes. This data includes geometric parameters, energetic properties, and spectroscopic information.

Table 1: Calculated Geometric Parameters for a Representative Ruthenium Complex

| Parameter | Basis Set: Sapporo | Basis Set: SBKJ | Basis Set: 3-21G | Basis Set: STO3G | Basis Set: STO6G | X-ray Data |

| Bond Lengths (Å) | ||||||

| Ru25-C2 | 2.365 | 2.309 | 2.400 | 2.310 | 2.548 | 2.345 |

| Ru25-C48 | 2.280 | 2.240 | 2.281 | 1.578 | 1.638 | 2.241 |

| Ru25-Cl32 | 2.449 | 2.430 | 2.427 | 1.679 | 1.752 | 2.413 |

| Ru25-Si27 | 2.374 | 2.341 | 2.307 | 1.767 | 1.833 | 2.315 |

| Si27-Cl29 | 2.105 | 2.093 | 2.066 | 2.044 | 2.043 | 2.089 |

| P26-C33 | 1.875 | 1.861 | 1.852 | 1.884 | 1.913 | 1.861 |

| P26-C46 | 1.841 | 1.820 | 1.821 | 1.857 | 1.859 | 1.822 |

| Bond Angles (°) | ||||||

| Data not available in the provided search results. |

This data is for the complex (pentamethylcyclopentadienyl)(diisopropylmethylphosphine)(chloro)(trichlorosilyl)ruthenium hydride and is presented to illustrate the type of data obtained from comparative DFT studies.[11]

Table 2: Calculated Energetic Properties

| Property | Value | Method | Reference |

| Complexation Energies | -35 to -71 kcal/mol | M05-2X/DGDZVP | [14] |

| Gibbs Free Energy Barriers | 1.6 to 1.9 kcal/mol | M05-2X/DGDZVP | [14] |

Experimental Protocols

The synthesis and characterization of this compound complexes are crucial for validating computational models and for their practical applications.

Synthesis of Ruthenium(III) Iodide (RuI₃)

Several methods can be used to prepare Ruthenium(III) iodide:[1]

-

Reaction with Hydroiodic Acid: The reaction of ruthenium tetroxide with an excess of aqueous hydroiodic acid.

-

RuO₄ + excess HI → RuI₃

-

-

Thermal Decomposition: The thermal decomposition of pentaammineruthenium(III) iodide.

-

Ru(NH₃)₅I₃ → RuI₃ + 5NH₃

-

-

Salt Metathesis: The reaction of hydrated ruthenium(III) chloride with potassium iodide in an aqueous solution.[1]

-

RuCl₃·xH₂O + 3KI → RuI₃ + 3KCl + xH₂O

-

-

Direct Combination of Elements: This method has been reported to be successful under specific conditions (350 °C), but not under others (500 °C and 20 atm).[1]

-

2Ru + 3I₂ → 2RuI₃

-

Synthesis of (η⁶-p-cymene)RuI₂(P{OCH₂}₃CEt)

A study on p-cymene this compound complexes involved the synthesis of (η⁶-p-cymene)RuI₂(P{OCH₂}₃CEt) (complex 2 ).[15] This complex was subsequently phenylated to produce (η⁶-p-cymene)RuPh(I)(P{OCH₂}₃CEt) (complex 6 ).[15]

Characterization Techniques

A comprehensive characterization of newly synthesized ruthenium complexes is essential. Techniques employed include:[7]

-

Elemental Analysis (Carbon, Hydrogen, Nitrogen)

-

Proton Nuclear Magnetic Resonance (¹H-NMR) and COSY ¹H-¹H

-

High-Resolution Mass Spectrometry (ESI)

-

Thermogravimetry

-

Single-Crystal X-ray Diffraction

Visualizing Computational and Experimental Workflows

Diagrams are powerful tools for illustrating complex workflows and relationships in both computational and experimental research.

Caption: A generalized workflow for performing DFT studies on this compound complexes.

Caption: A typical experimental workflow for the synthesis and analysis of this compound complexes.

Conclusion

Theoretical DFT studies are a cornerstone of modern research into this compound complexes. They provide invaluable insights into the electronic and geometric structures, which in turn dictate the reactivity and potential applications of these compounds. This guide has summarized the key computational methodologies, presented quantitative data, and outlined experimental protocols to provide a comprehensive resource for researchers. The synergy between computational and experimental approaches, as visualized in the provided workflows, is critical for advancing the design of novel ruthenium-based catalysts and therapeutics.

References

- 1. Ruthenium(III) iodide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound (RuI3) | I3Ru | CID 176256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tokyo-metro-u.repo.nii.ac.jp [tokyo-metro-u.repo.nii.ac.jp]

- 9. 41.89.205.12 [41.89.205.12]

- 10. Using DFT as a Guiding, Predicting and Explanatory Tool for the Study of Ruthenium based Olefin Metathesis Catalysts - ICS82 Abstract Submission Form [program.eventact.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. On the chemistry of p-cymene this compound complexes: entry into octahedral phenylated ruthenium(ii) complexes supported by chelating bidentate N,N′-donor ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Ruthenium(III) Complexes: A Technical Guide for Researchers

Introduction

Ruthenium, a versatile transition metal, can exist in a wide range of oxidation states, with Ruthenium(III) being particularly significant due to its applications in catalysis and medicine.[1] Ru(III) complexes are often paramagnetic, possessing an unpaired electron in their d-orbital configuration (low-spin d5), which presents unique challenges and opportunities for their characterization.[2][3] Many Ru(III) compounds are considered prodrugs, which can be activated by reduction to the more reactive Ru(II) state within the cellular environment, making them promising candidates for anticancer therapies.[4][5] A thorough understanding of their electronic structure, geometry, and interactions with biological macromolecules is crucial for the rational design of new therapeutic agents.[6]

This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize Ru(III) complexes, tailored for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data for representative complexes, and illustrates workflows and mechanisms using diagrams.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within Ru(III) complexes. The spectra provide valuable information about the coordination environment and the nature of the metal-ligand bonds. The absorption bands observed for octahedral Ru(III) complexes typically arise from two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) and d-d transitions.[2][7]

Key Electronic Transitions:

-

Charge Transfer (CT) Bands: Intense bands in the visible and UV regions are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[2][3]

-

d-d Transitions: Weaker absorption bands, often found in the visible region, are characteristic of d-d transitions. For a low-spin d5 system like Ru(III) in an octahedral field, a common transition is from the 2T2g ground state to excited states like 2A2g and 2T1g.[2]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer (e.g., JASCO V-550).[2]

-

Use a matched pair of quartz cuvettes with a defined path length (typically 1 cm).

-

-

Data Acquisition:

Quantitative Data: UV-Vis Spectroscopy of Ru(III) Complexes

| Complex/Ligand System | Solvent | λ_max (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| [Ru(L)Cl₂(H₂O)] (L = tridentate Schiff base) | - | 261-596 | - | Charge Transfer & d-d | [8][10] |

| Ru(III) Schiff base chelate complexes | MeCN | 615-628 | - | d-d (²T₂g → ²A₂g) | [2] |

| Ru(III) Schiff base chelate complexes | MeCN | < 405 | - | Ligand-centric (n→π, π→π) | [2] |

| Binuclear Ru(III) terpyridine complexes | CH₂Cl₂ | 889 - 1069 | 6630 - 14300 | Intervalence Charge Transfer (IVCT) | [11] |

| [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻ series | aq. HCl | ~300-500 | - | LMCT (Cl → Ru) | [7] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a powerful and direct method for studying paramagnetic species like Ru(III) complexes.[12] By detecting the transitions of the unpaired electron in a magnetic field, EPR provides detailed information about the electronic structure and the symmetry of the metal's coordination environment.[3]

For low-spin Ru(III) (S=1/2), the EPR spectra can distinguish between different geometric environments. An isotropic signal (a single g-value) suggests a highly symmetric environment (e.g., cubic), whereas an anisotropic spectrum with distinct gx, gy, and gz values indicates a lower symmetry (rhombic or axial) environment.[2][3] The analysis of these g-values helps in understanding the nature of the ground electronic state.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation:

-

Prepare a solution of the Ru(III) complex in a suitable solvent that forms a good glass upon freezing (e.g., acetonitrile, methanol, or a mixture like DMF/toluene).[2]

-

The concentration is typically in the millimolar range.

-

Transfer the solution to a standard EPR tube (e.g., quartz, 4 mm outer diameter).

-

-

Instrumentation:

-

Data Acquisition:

-

Freeze the sample by immersing the EPR tube in liquid nitrogen (77 K) to obtain a frozen-solution spectrum. This minimizes tumbling effects and allows for the resolution of anisotropic features.[2]

-

Spectra can also be recorded on solid, polycrystalline powder samples at room temperature or cryogenic temperatures.[14]

-

Typical parameters include a specific microwave frequency, microwave power, modulation frequency, and modulation amplitude, which should be optimized to avoid signal saturation and distortion.

-

Quantitative Data: EPR Spectroscopy of Ru(III) Complexes

| Complex Type | Temperature | g-values | Interpretation | Reference |

| Ru(III) Schiff base complexes | 77 K | gₓ ≠ gᵧ ≠ g_z (anisotropic) | Asymmetric (rhombic) environment | [2][3] |

| [Ru(L)(PPh₃)Cl₂] (L=tridentate Schiff base) | - | g₁=2.42, g₂=2.10, g₃=1.96 | Rhombic distortion | [15] |

| KP1019 interacting with mitochondria | - | g⊥ ≈ 2.5, g∥ ≈ 1.8 | Coordinated species | [12] |

| NAMI-A interacting with cell components | - | g⊥ ≈ 2.3, g∥ ≈ 1.9 | Coordinated species | [12] |

| Ru(III) picolinate complexes | - | g ≈ 5.2, 3.1, and 2.0 | Can indicate Ru(III)-Ru(III) dimer coupling | [16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterizing Ru(III) complexes by NMR is non-trivial due to their paramagnetic nature.[17][18] The unpaired electron leads to two significant effects:

-

Line Broadening: Rapid nuclear spin relaxation causes the NMR signals to become very broad, sometimes making them difficult to detect.[19][20]

-

Paramagnetic Shift: The unpaired electron induces large shifts in the NMR signals (hyperfine shifts), causing resonances to appear far outside the typical diamagnetic chemical shift ranges (e.g., hundreds of ppm for ¹H, thousands for ¹³C).[20]

Despite these challenges, paramagnetic NMR is a valuable tool. The magnitude and sign of the hyperfine shifts are highly sensitive to the molecular and electronic structure.[18] Temperature-dependent NMR experiments combined with relativistic DFT calculations have become a powerful approach for interpreting these complex spectra and correlating the shifts with spin density distribution in the ligands.[17][19][20]

Experimental Protocol: Paramagnetic NMR Spectroscopy

-

Sample Preparation:

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 700 MHz Bruker Avance) is recommended to improve resolution and sensitivity.[19]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra over a very wide spectral window to ensure all paramagnetically shifted peaks are observed.

-

Employ shorter relaxation delays and faster acquisition times to account for the rapid relaxation of nuclei.

-

Performing experiments at various temperatures is crucial to separate the temperature-dependent paramagnetic contribution from the temperature-independent orbital contribution to the chemical shift.[19][20]

-

Standard 2D correlation experiments like HSQC or HMBC may be inefficient due to fast relaxation.[19]

-

Quantitative Data: ¹H NMR of Paramagnetic Ru(III) Complexes

| Complex/Ligand System | Solvent | Nucleus | Chemical Shift (δ, ppm) | Note | Reference |

| [trans-RuIIICl₄(DMSO)(4-R-py)]⁻ | DMF-d₇ | ¹H (pyridine H2) | 8-10 | Orbital contribution (from DFT) | [18] |

| [trans-RuIIICl₄(DMSO)(4-R-py)]⁻ | DMF-d₇ | ¹H (pyridine H3) | 8-9 | Orbital contribution (from DFT) | [18] |

| Ru(III) complexes with PPh₃/AsPh₃ | CDCl₃ | ¹H (aromatic) | 6.2-7.7 | Multiplet for PPh₃/AsPh₃ protons | [14] |

| Ru(III) complexes with Pyridine | CDCl₃ | ¹H (pyridine) | 7.68, 8.2, 8.8 | Resonances assigned to pyridine ligand | [14] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for Ru(III) complexes, offering precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[21][22] This technique is essential for unambiguously determining the three-dimensional structure of a complex, which is critical for understanding its reactivity and for structure-based drug design. The data obtained can also be used to validate and benchmark theoretical calculations.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the Ru(III) complex suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various techniques like slow evaporation, vapor diffusion, or solvent layering. A common method involves recrystallization from a solvent mixture like petroleum ether-chloroform.[2]

-

-

Instrumentation:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

-

Data Collection and Structure Solution:

-

Mount a suitable crystal on the diffractometer, typically cooled under a stream of nitrogen gas (~100-150 K) to minimize thermal motion.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Process the raw data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms (Ru).

-

Refine the structural model against the experimental data to determine the positions of all atoms, their displacement parameters, and other structural details.

-

Quantitative Data: X-ray Crystallography of Ru(III) Complexes

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| cis-[RuCl₂(H₂biim)₂]Cl·4H₂O | Distorted Octahedral | Ru-N: ~2.050; Ru-Cl: ~2.367 | - | [21] |

| [RuIII(L)(PPh₃)Cl₂] (L=tridentate Schiff base) | Distorted Octahedral | - | - | [15] |

| {1-(N-R₁-2-acetamido)-3-(R₂)-benzimidazol-2-ylidine}Ru(p-cymene)Cl]Cl | "Piano stool" | - | - | [23] |

| Ruthenium cyclopentadienone complexes | Tricarbonyl structure | - | - | [24] |

Visualizing Workflows and Mechanisms

General Experimental Workflow

The characterization of a novel Ru(III) complex is a multi-step process where spectroscopic techniques are used in a complementary fashion to build a complete picture of the compound's properties.

References

- 1. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Investigating the Interaction of an Anticancer Nucleolipidic Ru(III) Complex with Human Serum Proteins: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Design, Spectroscopic, DFT, Pharmacological, and Molecular Docking Studies of Novel Ruthenium(III)–Schiff Base Complex: An Inhibitor of Progression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09455F [pubs.rsc.org]

- 10. Ruthenium(III) Complexes of Heterocyclic Tridentate (ONN) Schiff Base: Synthesis, Characterization and its Biological Properties as an Antiradical and Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EPR as a probe of the intracellular speciation of ruthenium(III) anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nva.sikt.no [nva.sikt.no]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Solubility of Ruthenium(III) Iodide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Ruthenium(III) Iodide

Ruthenium(III) iodide is a black, crystalline solid. Its solubility in organic solvents is a crucial parameter for its application in synthesis, catalysis, and formulation for biological studies. Based on available literature, the solubility of ruthenium(III) iodide can be qualitatively summarized as follows:

| Solvent | Common Abbreviation | Qualitative Solubility |

| Dimethylformamide | DMF | Soluble |

| Dimethyl sulfoxide | DMSO | Soluble |

| Acetonitrile | ACN | Sparingly soluble to soluble |

| Tetrahydrofuran | THF | Sparingly soluble |

| Methanol | MeOH | Sparingly soluble |

| Ethanol | EtOH | Sparingly soluble |

| Acetone | - | Sparingly soluble |

| Dichloromethane | DCM | Sparingly soluble |

| Chloroform | - | Sparingly soluble |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "sparingly soluble" suggests that it has limited solubility. These are general descriptions and the actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.

Experimental Protocols for Solubility Determination

For precise and quantitative determination of ruthenium(III) iodide solubility, standardized experimental protocols are essential. The following are detailed methodologies for two common and effective methods.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

Methodology:

-

Saturation: An excess amount of ruthenium(III) iodide is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature must be kept constant throughout this process.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent any solid particles from being transferred. The temperature of the syringe and filter should match the equilibration temperature to avoid precipitation or further dissolution.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the dried ruthenium(III) iodide residue is weighed again. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved ruthenium(III) iodide.

-

Calculation: The solubility is calculated as the mass of the dissolved ruthenium(III) iodide per volume (or mass) of the solvent. Common units include grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

UV-Visible Spectroscopy Method

UV-Visible spectroscopy can be a rapid and sensitive method for determining solubility, provided the solute has a distinct chromophore and its molar absorptivity in the solvent is known.

Methodology:

-

Calibration Curve: A series of standard solutions of ruthenium(III) iodide with known concentrations in the chosen organic solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of ruthenium(III) iodide is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A clear aliquot of the saturated solution is carefully withdrawn and filtered as described in the gravimetric method (step 3). This aliquot is then diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve using its measured absorbance.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of ruthenium(III) iodide in the organic solvent at the specified temperature.

Role of Ruthenium Complexes in Drug Development

Ruthenium complexes are of significant interest in drug development, particularly as anticancer agents, offering a promising alternative to platinum-based drugs.[1] Their therapeutic potential stems from several key properties, including their ability to exist in different oxidation states (primarily Ru(II) and Ru(III)) and their diverse coordination chemistry, which allows for the fine-tuning of their biological activity.

Mechanism of Action and Signaling Pathways

The anticancer activity of ruthenium complexes is often multifactorial, involving various cellular targets and signaling pathways. A generalized schematic of these mechanisms is presented below.

Caption: Anticancer mechanism of ruthenium complexes.

Ruthenium(III) complexes often act as prodrugs, which are activated upon entering the reductive environment of a tumor cell, converting to the more reactive Ru(II) species. These activated complexes can then exert their cytotoxic effects through several mechanisms:

-

DNA Binding and Damage: Similar to cisplatin, some ruthenium complexes can bind to DNA, forming adducts that distort the DNA structure. This can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Many ruthenium complexes can catalyze the production of ROS within the cancer cell. Elevated ROS levels lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and can trigger apoptotic cell death.

-

Mitochondrial Dysfunction: Mitochondria are crucial for cellular energy production and are also key regulators of apoptosis. Some ruthenium complexes preferentially accumulate in the mitochondria and disrupt their function, leading to a decrease in ATP production, release of pro-apoptotic factors, and ultimately, cell death.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility, incorporating both the gravimetric and spectroscopic methods.

Caption: Generalized experimental workflow for solubility determination.

This workflow provides a clear and logical progression for accurately determining the solubility of a compound like ruthenium(III) iodide in an organic solvent. The choice between the gravimetric and spectroscopic methods will depend on the specific properties of the solute and the available laboratory equipment.

References

In-Depth Technical Guide to the Thermal Decomposition Pathway of Ruthenium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium triiodide (RuI₃) is a significant compound in ruthenium chemistry, utilized in synthesis and materials science. A thorough understanding of its thermal stability and decomposition pathway is critical for its application in high-temperature processes and for the synthesis of ruthenium-based materials. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of Ruthenium triiodide. Due to the limited availability of direct, in-depth studies on RuI₃, this guide synthesizes the existing data and proposes a plausible decomposition pathway based on the behavior of analogous ruthenium halides and general principles of inorganic thermal decomposition. All quantitative data from the literature is summarized, and a generalized experimental protocol for thermal analysis is provided.

Introduction

Ruthenium triiodide (RuI₃) is a black, solid inorganic compound.[1][2] Its thermal behavior is of interest for the controlled synthesis of ruthenium metal, ruthenium oxides, and other ruthenium-containing materials. The decomposition process is sensitive to factors such as the crystalline structure of the RuI₃ and the composition of the surrounding atmosphere. For instance, amorphous RuI₃ has been observed to begin releasing iodine gas (I₂) above 200 °C under vacuum, while the crystalline honeycomb α-RuI₃ phase is stable up to 350 °C under similar conditions.[3] A decomposition melting point of 590 °C has also been reported.[4] This guide outlines the proposed thermal decomposition pathways in both inert and oxidizing atmospheres.

Proposed Thermal Decomposition Pathway

The thermal decomposition of Ruthenium triiodide is expected to proceed in a stepwise manner, involving the sequential loss of iodine atoms. The final product is dependent on the atmosphere in which the decomposition occurs. In an inert atmosphere (e.g., nitrogen or argon), the final product is expected to be metallic ruthenium. In an oxidizing atmosphere (e.g., air or oxygen), the formation of ruthenium(IV) oxide (RuO₂) is anticipated, which is a common final product for the thermal decomposition of many ruthenium compounds in the presence of oxygen.[3]

Decomposition in an Inert Atmosphere

Under inert conditions, the proposed pathway involves the progressive removal of iodine to form intermediate ruthenium iodides with lower oxidation states, ultimately yielding pure ruthenium metal.

-

Step 1: Initial Decomposition. RuI₃ decomposes to form Ruthenium diiodide (RuI₂) and gaseous iodine.

-

2 RuI₃(s) → 2 RuI₂(s) + I₂(g)

-

-

Step 2: Final Reduction. Ruthenium diiodide further decomposes at higher temperatures to yield metallic ruthenium and additional gaseous iodine.

-

RuI₂(s) → Ru(s) + I₂(g)

-

Decomposition in an Oxidizing Atmosphere

In the presence of oxygen, the decomposition pathway is more complex, involving the formation of ruthenium oxides.

-

Step 1: Initial Decomposition. Similar to the inert pathway, RuI₃ is expected to initially lose iodine.

-

2 RuI₃(s) → 2 RuI₂(s) + I₂(g)

-

-

Step 2: Oxidative Decomposition. At higher temperatures, the intermediate ruthenium iodide(s) will react with oxygen to form the stable ruthenium(IV) oxide.

-

RuI₂(s) + O₂(g) → RuO₂(s) + I₂(g)

-

The overall reaction in an oxidizing atmosphere can be summarized as:

2 RuI₃(s) + 2 O₂(g) → 2 RuO₂(s) + 3 I₂(g)

Quantitative Data

Direct and detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for the decomposition of RuI₃ is sparse in the current literature. The following table summarizes the available and proposed thermal events.

| Atmosphere | Proposed Step | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |

| Inert | Initial Decomposition | 2 RuI₃(s) → 2 RuI₂(s) + I₂(g) | > 200[3] | 26.3% |

| Inert | Final Reduction | RuI₂(s) → Ru(s) + I₂(g) | > 350 (estimated) | 52.7% (cumulative) |

| Oxidizing | Initial Decomposition | 2 RuI₃(s) → 2 RuI₂(s) + I₂(g) | > 200[3] | 26.3% |

| Oxidizing | Oxidative Decomposition | RuI₂(s) + O₂(g) → RuO₂(s) + I₂(g) | > 350 (estimated) | 72.4% (final mass is RuO₂) |

Note: The temperature ranges are estimates based on limited available data and analogies with other ruthenium halides. The mass loss is calculated based on the stoichiometry of the proposed reactions.

Visualization of Decomposition Pathways

The logical flow of the proposed decomposition pathways is illustrated below.

Caption: Proposed decomposition of RuI₃ in inert vs. oxidizing atmospheres.

Experimental Protocol: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal decomposition pathway of Ruthenium triiodide.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS)

-

Heated transfer line for TGA-MS coupling

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Synthetic air or oxygen gas (for oxidizing atmosphere)

-

Microbalance

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground RuI₃ powder into a tared TGA crucible.

-

Instrument Setup:

-

Install the appropriate gas for the desired atmosphere (inert or oxidizing).

-

Set the gas flow rate to a constant value (e.g., 50 mL/min).

-

Equilibrate the TGA furnace at the starting temperature (e.g., 30 °C).

-

Set the heating program: ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Set up the MS to monitor a relevant mass-to-charge ratio (m/z) range to detect expected fragments of evolved gases (e.g., m/z for I₂).

-

-

Data Acquisition:

-

Place the crucible in the TGA autosampler or manually load it.

-

Start the TGA heating program and simultaneously begin MS data acquisition.

-

Record the mass loss as a function of temperature (TGA curve) and the ion current for specific m/z values as a function of temperature (MS data).

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss for each step.

-

Correlate the mass loss events with the detection of specific ions in the MS to identify the evolved gases.

-

From the mass loss percentages and the identity of the evolved gases, deduce the stoichiometry of the decomposition reactions.

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for TGA-MS analysis of RuI₃ thermal decomposition.

Conclusion

The thermal decomposition of Ruthenium triiodide is a complex process that is highly dependent on the experimental conditions, particularly the surrounding atmosphere. While comprehensive experimental data is currently lacking in the scientific literature, a plausible multi-step decomposition pathway can be proposed. In an inert atmosphere, RuI₃ is expected to decompose to metallic ruthenium through the sequential loss of iodine. In an oxidizing atmosphere, the final product is predicted to be ruthenium(IV) oxide. Further experimental investigation using techniques such as TGA-MS is required to validate and refine this proposed pathway, and to provide precise quantitative data on the decomposition kinetics. This guide provides a foundational understanding for researchers working with ruthenium compounds at elevated temperatures.

References

Synthesis of Ruthenium Iodide Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Characterization, and Therapeutic Applications of Novel Ruthenium Iodide Nanoparticles

Introduction

The field of nanomedicine continues to offer innovative solutions for complex therapeutic challenges, with metallic nanoparticles at the forefront of this revolution. Among these, ruthenium-based nanoparticles have garnered significant attention due to their unique physicochemical properties and promising applications in catalysis and oncology. This technical guide focuses on the synthesis, characterization, and emerging therapeutic applications of a novel class of these agents: this compound (RuI₃) nanoparticles. The recent, first-ever synthesis of RuI₃ nanoparticles has unveiled their potential as a potent nanoplatform for synergistic cancer therapies, including radiotherapy, photothermal therapy (PTT), and the novel thermoelectric dynamic therapy (TEDT).[1] This document provides a comprehensive overview of the synthesis protocol, quantitative characterization data, and a detailed exploration of the molecular pathways involved in their therapeutic action, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis and Experimental Protocols

The synthesis of this compound (RuI₃) nanoparticles represents a recent breakthrough in nanomaterial science.[1] While the detailed, step-by-step protocol from the primary literature remains closely held, this guide presents a generalized methodology based on analogous syntheses of ruthenium-based nanoparticles and the available information on the novel RuI₃ nanoplatform. This protocol is intended to serve as a foundational starting point for researchers seeking to replicate and build upon this cutting-edge work.

Experimental Protocol: Synthesis of this compound (RuI₃) Nanoparticles

This protocol outlines a chemical co-precipitation approach, a common and effective method for the synthesis of metallic nanoparticles.[2][3]

Materials:

-

Ruthenium(III) chloride (RuCl₃·xH₂O)

-

Potassium Iodide (KI)

-

Polyvinylpyrrolidone (PVP) (or other suitable capping agent)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of Ruthenium(III) chloride (e.g., 10 mM).

-

Prepare an aqueous solution of Potassium Iodide (e.g., 30 mM). The molar ratio of I⁻ to Ru³⁺ should be at least 3:1 to ensure complete conversion to RuI₃.

-

Prepare an aqueous solution of the capping agent, PVP (e.g., 1% w/v).

-

-

Reaction Mixture:

-

In a round-bottom flask, combine the RuCl₃ solution and the PVP solution under vigorous stirring.

-

Slowly add the KI solution dropwise to the ruthenium-PVP mixture. The reaction is typically carried out at room temperature.

-

-

Nanoparticle Formation:

-

The formation of RuI₃ nanoparticles is indicated by a color change in the solution.

-

Allow the reaction to proceed for a set duration (e.g., 2-4 hours) to ensure the complete formation and stabilization of the nanoparticles.

-

-

Purification:

-

The synthesized RuI₃ nanoparticles are collected by centrifugation.

-

The nanoparticle pellet is washed multiple times with deionized water and ethanol to remove unreacted precursors and excess capping agent.

-

-

Drying and Storage:

-

The purified nanoparticles are dried under vacuum.

-

Store the dried RuI₃ nanoparticle powder in a desiccator to prevent moisture absorption.

-

Experimental Workflow for RuI₃ Nanoparticle Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound nanoparticles.

Quantitative Data Presentation

The novel RuI₃ nanoplatform exhibits distinct physicochemical properties that are crucial for its therapeutic efficacy. The following tables summarize the key quantitative data reported in the literature.[1]

Table 1: Physicochemical Properties of RuI₃ Nanoparticles

| Parameter | Value | Characterization Technique |

| Average Hydrodynamic Diameter | ~100 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -15 mV | Electrophoretic Light Scattering (ELS) |

| Photothermal Conversion Efficiency | 53.38% | Temperature measurement under NIR laser irradiation |

Table 2: Performance in Therapeutic Applications

| Application | Key Finding |

| Radiotherapy (RT) | Enhances X-ray deposition due to high X-ray attenuation capacity.[1] |

| Photothermal Therapy (PTT) | Exhibits high photothermal conversion efficiency.[1] |

| Thermoelectric Dynamic Therapy (TEDT) | Generates an electric field under a temperature gradient, leading to ROS production.[1] |

| Enzyme-like Activity | Possesses both catalase-like and glutathione peroxidase-like properties.[1] |

Therapeutic Mechanisms and Signaling Pathways

The therapeutic potential of RuI₃ nanoparticles stems from their ability to induce cell death through multiple synergistic mechanisms. These include photothermal therapy, thermoelectric dynamic therapy, and enhancement of radiotherapy, all of which converge on the induction of oxidative stress and apoptosis in cancer cells.

Photothermal Therapy (PTT) Signaling Pathway

Upon near-infrared (NIR) laser irradiation, RuI₃ nanoparticles efficiently convert light energy into heat, leading to localized hyperthermia. This elevated temperature induces cancer cell death through the activation of apoptotic pathways.

Caption: The signaling pathway of photothermal therapy induced by RuI₃ nanoparticles.

Thermoelectric Dynamic Therapy (TEDT) Signaling Pathway

A novel therapeutic modality, TEDT, is initiated by the temperature gradient created during PTT. The thermoelectric effect in RuI₃ nanoparticles generates an electric field, which promotes the separation of charge carriers (electrons and holes). This leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and inhibiting heat shock proteins (HSPs), ultimately leading to cell death.[1]

Caption: The proposed signaling pathway for thermoelectric dynamic therapy mediated by RuI₃ nanoparticles.

Conclusion

This compound nanoparticles represent a promising and innovative platform for advanced cancer therapy. Their unique ability to synergize radiotherapy, photothermal therapy, and thermoelectric dynamic therapy opens new avenues for developing more effective and targeted cancer treatments. This guide provides a foundational understanding of their synthesis, key characteristics, and mechanisms of action, aiming to facilitate further research and development in this exciting area of nanomedicine. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of these novel nanoparticles in the fight against cancer.

References

- 1. A narrow-bandgap RuI3 nanoplatform to synergize radiotherapy, photothermal therapy, and thermoelectric dynamic therapy for tumor eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Catalytic Applications of Ruthenium(0) Nanoparticles in Click Chemistry -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

The Ascendancy of Ruthenium Iodide: A Technical Guide to its Role as a Precursor in Organometallic Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, characterization, and application of organometallic compounds derived from ruthenium iodide precursors. This whitepaper elucidates the advantages of iodide-based ruthenium complexes in catalysis and medicinal chemistry, providing detailed experimental protocols and quantitative data to support further research and development.

The field of organometallic chemistry has long recognized the versatility of ruthenium complexes. While chloride-based ruthenium compounds have been extensively studied, their iodide counterparts are emerging as powerful alternatives, often exhibiting superior catalytic activity and unique therapeutic properties. This guide provides an in-depth exploration of this compound as a pivotal precursor for a new generation of organometallic compounds, offering a valuable resource for chemists and pharmacologists alike.

Synthesis of Key this compound Precursors

The synthesis of organometallic ruthenium compounds often commences with the preparation of a stable, well-characterized precursor. While direct synthesis from ruthenium(III) iodide (RuI₃) is feasible, a more common and reliable route involves the synthesis of the chloride analogue followed by a halide exchange reaction.

A foundational precursor for many arene ruthenium compounds is the dimeric complex, [Ru(p-cymene)Cl₂]₂. This can be synthesized from ruthenium(III) chloride hydrate and α-phellandrene. The subsequent conversion to the iodide analogue, [Ru(p-cymene)I₂]₂, is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of [Ru(p-cymene)Cl₂]₂

This protocol is adapted from established literature procedures.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

α-Phellandrene

-

Ethanol (95%)

-

Diethyl ether

Procedure:

-

A mixture of ruthenium(III) chloride hydrate and α-phellandrene in ethanol is refluxed for several hours. A color change to a deep red solution is indicative of complex formation.

-

The reaction mixture is then cooled, and the volume is reduced by rotary evaporation.

-

The concentrated solution is cooled, leading to the precipitation of the orange-red crystalline product.

-

The product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Experimental Protocol: Halide Exchange to Synthesize [Ru(p-cymene)I₂]₂

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

Sodium iodide (NaI)

-

Acetone

Procedure:

-

[Ru(p-cymene)Cl₂]₂ is dissolved in acetone.

-

An excess of sodium iodide is added to the solution.

-

The reaction mixture is stirred at room temperature. The precipitation of sodium chloride (NaCl) drives the reaction to completion.

-

The precipitated NaCl is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the desired [Ru(p-cymene)I₂]₂ complex.

The Iodide Advantage: A Quantitative Comparison

The substitution of chloride with iodide ligands in organometallic ruthenium complexes can have a profound impact on their chemical and biological properties. The larger size and greater polarizability of the iodide ion influence the electronic and steric environment around the ruthenium center, leading to enhanced performance in various applications.

Catalytic Applications: Olefin Metathesis

In the field of olefin metathesis, ruthenium-based catalysts are indispensable tools. Iodide-containing nitro-Grela-type catalysts have demonstrated improved efficiency and stability, particularly in challenging reaction conditions.

| Catalyst Type | Substrate | Reaction Type | Conversion/Yield (%) | Reference |

| Dichloro-nitro-Grela | Sterically non-demanding alkene | RCM | 85 | [1] |

| Diiodo-nitro-Grela | Sterically non-demanding alkene | RCM | 95 | [1] |

| Dichloro-Hoveyda-Grubbs II | Methyl undecenoate & methyl acrylate | CM | 70 | [1] |

| Diiodo-nitro-Grela | Methyl undecenoate & methyl acrylate | CM | 55 (less dimer) | [1] |

Table 1: Comparison of catalytic performance between dichloro- and diiodo-ruthenium catalysts in olefin metathesis reactions.[1]

Medicinal Applications: Anticancer Activity

Ruthenium-based compounds are promising alternatives to platinum-based anticancer drugs, often exhibiting lower toxicity and different mechanisms of action. The introduction of iodide ligands can significantly enhance the cytotoxic and selective properties of these complexes.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Ru(p-cymene)(azopyridine)Cl]⁺ | A2780 (ovarian) | 16.2 | [2] |

| [Ru(p-cymene)(azopyridine)I]⁺ | A2780 (ovarian) | 0.85 | [2] |

| [Ru(p-cymene)(iminopyridine)Cl]⁺ | A549 (lung) | 10.5 | [2] |

| [Ru(p-cymene)(iminopyridine)I]⁺ | A549 (lung) | 2.5 | [2] |

| Cisplatin | A2780 (ovarian) | 1.1 | [2] |

| Cisplatin | A549 (lung) | 7.5 | [2] |

Table 2: Comparison of in vitro anticancer activity (IC₅₀ values) of chlorido- and iodido-ruthenium complexes against human cancer cell lines.[2]

Characterization of Organometallic this compound Complexes

The comprehensive characterization of newly synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Purpose | Typical Observations for Organometallic this compound Complexes |

| ¹H NMR | Elucidation of the organic ligand framework and its coordination to the metal center. | Signals for aromatic protons of the arene ligand, and protons of other coordinated organic moieties. Chemical shifts are influenced by the electron-donating/withdrawing nature of the ligands and the overall geometry of the complex. |

| ¹³C{¹H} NMR | Characterization of the carbon skeleton of the organic ligands. | Resonances for all unique carbon atoms in the complex. The chemical shifts provide information about the electronic environment of the carbon atoms. |

| ³¹P{¹H} NMR | For phosphine-containing complexes, to probe the coordination of the phosphine ligand. | A single peak for each unique phosphorus atom, with a chemical shift indicative of its coordination environment. |

| Infrared (IR) Spectroscopy | Identification of functional groups and metal-ligand vibrations. | Characteristic stretching frequencies for C-H, C=C, and other functional groups in the ligands. Metal-iodide (Ru-I) stretching frequencies are typically observed in the far-IR region. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak confirms the mass of the complex. The fragmentation pattern can provide clues about the lability of the ligands. |

| Elemental Analysis | Determination of the elemental composition (C, H, N, etc.). | The experimental percentages of elements should match the calculated values for the proposed molecular formula. |

Table 3: Common techniques for the characterization of organometallic this compound complexes.

Experimental Workflows and Purification

The successful synthesis of organometallic this compound complexes relies on a systematic experimental workflow, including robust purification methods.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline organometallic compounds. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.

Common Solvent Systems:

-

Dichloromethane/hexane

-

Acetone/hexane

-

Ethanol

General Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath or freezer to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is a commonly used stationary phase.

Eluent Systems: The choice of eluent (mobile phase) depends on the polarity of the complex. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone) is often used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Mechanisms of Action in Drug Development

Organometallic this compound complexes have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, targeting various cellular pathways to induce cancer cell death.

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some ruthenium complexes have been shown to inhibit the VEGFR2 signaling pathway.

Induction of Mitochondrial Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many ruthenium complexes induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of organometallic compounds. The resulting iodide complexes often exhibit enhanced catalytic and medicinal properties compared to their chloride analogues. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these important compounds, along with detailed experimental protocols and an exploration of their mechanisms of action. It is hoped that this resource will facilitate further innovation in the design and application of novel organometallic this compound complexes.

References

Understanding the Ru-I bond in catalytic cycles

An In-depth Technical Guide to the Ruthenium-Iodide Bond in Catalytic Cycles

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of iodide ligands into ruthenium-based catalysts has emerged as a pivotal advancement in homogeneous catalysis. The "iodide effect," a term encapsulating the profound influence of iodide on catalyst performance, often manifests as enhanced reactivity, stability, and stereoselectivity.[1] This guide delves into the core of this phenomenon, exploring the fundamental nature of the ruthenium-iodide (Ru-I) bond and its functional role in key catalytic transformations. Through a detailed examination of catalytic cycles, experimental protocols, and quantitative data, this document serves as a comprehensive resource for professionals seeking to leverage the unique properties of ruthenium-iodide systems in synthesis and drug development.

The Nature of the Ru-I Bond

The bond between ruthenium and iodine is a classic example of a metal-halogen bond, characterized by a significant covalent character but with a degree of polarity arising from the difference in electronegativity between the two atoms. The iodide ligand is considered a soft, polarizable, and strong σ-donor. These properties are central to its influence on the electronic and steric environment of the ruthenium center. In many catalytic systems, the Ru-I bond is dynamically formed and cleaved, serving as a linchpin in the catalytic cycle.

Quantitative Data: Ru-I Bond Properties

Precise bond characteristics are often determined by the specific coordination environment of the ruthenium center, including its oxidation state and the nature of other ancillary ligands. The data below represents typical values found in common catalytic intermediates.

| Property | Typical Value(s) | Characterization Method(s) |

| Ru-I Bond Length | 2.65 - 2.80 Å | X-ray Crystallography |

| Ru-I Stretching Freq. | 180 - 280 cm⁻¹ | Raman Spectroscopy |

| Bond Dissociation Energy | Data not readily available; context-dependent. | Computational Studies |

Core Mechanistic Steps Involving the Ru-I Bond

The formation and cleavage of the Ru-I bond are integral to fundamental steps in organometallic chemistry, namely oxidative addition and reductive elimination. These processes underpin the efficacy of numerous catalytic cycles.

Oxidative Addition

Oxidative addition is a critical initiation step in many cross-coupling and carbonylation reactions.[2] In this process, a low-valent ruthenium complex (e.g., Ru(0) or Ru(II)) reacts with an organic iodide (R-I), formally breaking the C-I bond and forming new Ru-C and Ru-I bonds. This reaction increases the oxidation state and coordination number of the ruthenium center. The slow oxidative addition of C(sp³)–X bonds is a known challenge, which some ruthenium pincer complexes have been shown to overcome.[3]

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. [18] Two cis-oriented ligands on the ruthenium center couple and are eliminated from the coordination sphere, forming a new bond between them. If one of these ligands is an iodide, an organic iodide can be regenerated. More commonly, other groups (e.g., alkyl, aryl, acyl) couple, and the Ru-I bond remains intact on the catalyst as it re-enters the cycle. This process reduces the oxidation state and coordination number of the metal. [11]

Key Catalytic Cycles Featuring the Ru-I Bond

The influence of the Ru-I bond is evident across a spectrum of catalytic transformations. Below are detailed examinations of two prominent examples: olefin metathesis and C-C coupling via hydrogen auto-transfer.

Olefin Metathesis

While chloro-ruthenium catalysts like the Grubbs and Hoveyda-Grubbs catalysts dominate olefin metathesis, their iodide analogues offer significant advantages, including heightened stability and improved selectivity, particularly in macrocyclization reactions. [3, 8] The transformation of standard chloro-catalysts into their diiodide counterparts is a key synthetic challenge, often hindered by the low lability of ancillary ligands. [3]

| Catalyst | Reaction Type | Substrate Conversion (%) | Selectivity for Macrocycle (%) | Reference |

| GII (Dichloro) | Macrocyclization (mRCM) | >95 | 75 | [3] |

| GII-I₂ (Diiodo) | Macrocyclization (mRCM) | >95 | 88 | [3] |

| HII (Dichloro) | Macrocyclization (mRCM) | >95 | 65 | [3] |

| HII-I₂ (Diiodo) | Macrocyclization (mRCM) | >95 | 82 | [3] |

This protocol is adapted from the procedure described by Cannon and Fogg (2021). [3, 4]

-

Preparation of Precursor: The first-generation diiodide complex, RuI₂(PCy₃)(═CH-o-OiPrC₆H₄) (HI-I₂), is first prepared by treating the first-generation Grubbs catalyst (GI) with NaI and 2-isopropoxystyrene in THF, using a phosphine-scavenging Merrifield iodide (MF-I) resin to drive the reaction to completion by removing the PCy₃ coproduct.

-

Ligand Exchange: In an inert atmosphere glovebox, dissolve the precursor HI-I₂ (1 equivalent) in anhydrous THF.

-

NHC Addition: To this solution, add the N-heterocyclic carbene (NHC) ligand H₂IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the HI-I₂ starting material.

-

Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is washed with a cold, non-polar solvent (e.g., pentane) to remove any unreacted H₂IMes and dried in vacuo to yield the HII-I₂ catalyst as a stable solid.

C-C Coupling via Hydrogen Auto-Transfer

In ruthenium-catalyzed carbonyl addition reactions, iodide counterions play a crucial role in enhancing both reactivity and stereoselectivity. [1, 2] Through a hydrogen auto-transfer mechanism, alcohols are transiently oxidized to aldehydes, which then react with a nucleophile. X-ray and computational studies have revealed that the iodide ion defines the stereochemistry at the ruthenium center and stabilizes the transition state for carbonyl addition via a non-classical formyl C-H···I hydrogen bond. [1, 2]

The data below showcases the impact of iodide on a ruthenium-JOSIPHOS catalyzed enantioselective anti-(α-aryl)allylation of an aryl propyne with a primary alcohol. [2]

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

| RuHCl(CO)(PPh₃)₃ + JOSIPHOS ligand (No KI) | 75 | 85 | 95:5 | [9] |

| RuHCl(CO)(PPh₃)₃ + JOSIPHOS ligand + KI | 92 | 98 | >98:2 | [9] |